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Compound of Interest

Compound Name: Eupenoxide

Cat. No.: B1248589 Get Quote

Introduction

Eupenoxide is a natural product with a unique chemical structure, C₁₄H₂₂O₄. The elucidation

and confirmation of such structures rely heavily on a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). While comprehensive, experimentally-derived spectroscopic

datasets for Eupenoxide are not readily available in public-facing scientific databases, this

guide serves as an in-depth technical overview of the methodologies and data presentation

protocols that would be employed in its analysis. This document is intended for researchers,

scientists, and professionals in drug development who are familiar with spectroscopic

techniques.

Data Presentation
The spectroscopic data for Eupenoxide would be systematically organized to allow for clear

interpretation and comparison. The following tables illustrate the standard format for presenting

such data.

Table 1: ¹H NMR Spectroscopic Data
This table would detail the proton chemical shifts (δ) in parts per million (ppm), the multiplicity

of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the

coupling constants (J) in Hertz (Hz), and the integration (number of protons).
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Position δ (ppm) Multiplicity J (Hz) Integration

e.g., H-1 x.xx e.g., dd x.x, y.y 1H

e.g., H-2 x.xx e.g., m 1H

... ... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data
This table would list the carbon chemical shifts (δ) in ppm and the type of carbon (CH₃, CH₂,

CH, or C) as determined by experiments like DEPT (Distortionless Enhancement by

Polarization Transfer).

Position δ (ppm) Carbon Type

e.g., C-1 xxx.x e.g., CH

e.g., C-2 xxx.x e.g., C

... ... ...

Table 3: Infrared (IR) Spectroscopic Data
This table would present the key absorption bands (ν) in wavenumbers (cm⁻¹) and their

corresponding functional groups.

Frequency (ν, cm⁻¹) Functional Group Assignment

e.g., 3400 (broad) O-H stretch (alcohol)

e.g., 2950 C-H stretch (alkane)

e.g., 1650 C=C stretch (alkene)

e.g., 1250 C-O stretch (epoxide)

... ...

Table 4: Mass Spectrometry (MS) Data
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This table would show the mass-to-charge ratio (m/z) of significant ions observed in the mass

spectrum, their relative intensity, and the proposed ionic formula, typically determined via high-

resolution mass spectrometry (HRMS).

m/z Relative Intensity (%) Proposed Ionic Formula

e.g., 254.1518 e.g., 100 (M⁺) C₁₄H₂₂O₄⁺

e.g., 236.1412 e.g., 85 C₁₄H₂₀O₃⁺

... ... ...

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Eupenoxide (typically 1-10 mg) would be dissolved in a

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice

of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent

signals with key analyte resonances. Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer, such as a Bruker Avance or Jeol ECZ instrument, operating at a proton

frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and

resolution.

1D NMR (¹H and ¹³C):

¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Key acquisition parameters include the spectral width,

acquisition time, and relaxation delay.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans

and a longer relaxation delay are typically required. Proton decoupling is used to simplify
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the spectrum to singlets for each unique carbon. DEPT experiments (DEPT-90 and DEPT-

135) would be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-

spin couplings, revealing which protons are adjacent to one another in the molecular

structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds, which is crucial

for piecing together the carbon skeleton and connecting different spin systems.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like Eupenoxide, a KBr (potassium bromide) pellet

would be prepared. A small amount of the sample is finely ground with dry KBr powder and

then pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr),

and allowing the solvent to evaporate.

Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared

(FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background

spectrum to produce the final spectrum of the compound. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of Eupenoxide would be prepared in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, would be used. These instruments provide highly accurate

mass measurements, which are essential for determining the elemental composition of the

molecule and its fragments.

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for natural

products like Eupenoxide. ESI typically produces protonated molecules [M+H]⁺ in positive

ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal

fragmentation.

Data Acquisition:

Full Scan MS: The instrument would be set to scan a wide mass range to detect the

molecular ion and determine its accurate mass.

Tandem MS (MS/MS): To obtain structural information, the molecular ion would be

selected and subjected to collision-induced dissociation (CID). The resulting fragment ions

are then mass-analyzed, providing a fragmentation pattern that can be used to deduce the

structure of the parent molecule.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Eupenoxide.
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General Workflow for Spectroscopic Analysis of a Natural Product
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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